

# Sulfo-Cyanine5.5 Amine-Reactive Labeling: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B15551967

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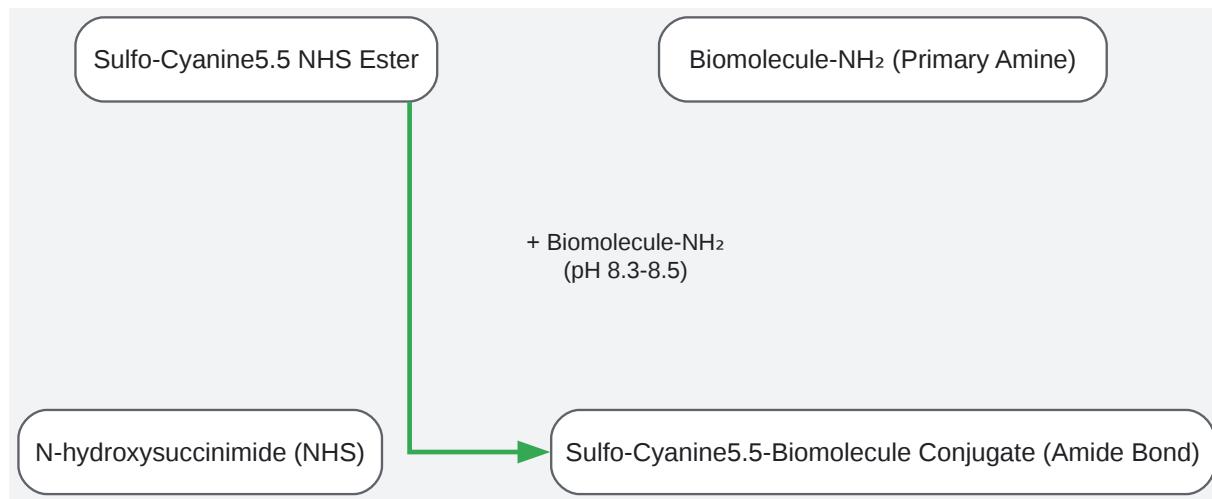
This document provides detailed application notes and protocols for the use of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) NHS ester for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. Sulfo-Cy5.5 is a water-soluble, far-red fluorescent dye ideal for a variety of applications including fluorescence microscopy, flow cytometry, and *in vivo* imaging.

## Introduction

N-hydroxysuccinimide (NHS) esters are widely used for labeling biomolecules containing primary amines. The NHS ester reacts with the nucleophilic amine to form a stable amide bond. Sulfo-Cyanine5.5 NHS ester is a sulfonated version of the Cy5.5 dye, which confers high water solubility, eliminating the need for organic co-solvents that can be detrimental to sensitive proteins. This property makes it an excellent choice for labeling antibodies and other proteins in aqueous environments. The reaction is pH-dependent, with optimal labeling achieved in the pH range of 8.3-8.5.

## Reaction Principle

The reaction between Sulfo-Cyanine5.5 NHS ester and a primary amine proceeds via nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).



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Caption: Chemical reaction of Sulfo-Cyanine5.5 NHS ester with a primary amine.

## Quantitative Data Summary

The following table summarizes key quantitative data for Sulfo-Cyanine5.5 NHS ester and its conjugation reactions.

Parameter	Value	Reference
Spectral Properties		
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~675 nm	
Emission Maximum ( $\lambda_{\text{em}}$ )	~694 nm	
Molar Extinction Coefficient ( $\epsilon$ )	~235,000 $\text{cm}^{-1}\text{M}^{-1}$	
Reaction Conditions		
Optimal pH Range	8.3 - 8.5	
Recommended Buffers	0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate	
Reaction Time	30-60 minutes at room temperature or overnight at 4°C	
Recommended Molar Excess		
Proteins (general)	5- to 20-fold molar excess of dye over protein	
Antibodies (for optimal DOL)	5:1 to 20:1 (dye:antibody)	
Storage and Stability		
Sulfo-Cy5.5 NHS ester (solid)	-20°C, desiccated and protected from light (stable for at least 1 year)	
Reconstituted NHS ester in DMSO	-20°C for up to 2 weeks	
Labeled Conjugate	4°C for short-term, -20°C or -80°C for long-term	

## Experimental Protocols

## Protocol 1: General Labeling of Proteins with Sulfo-Cyanine5.5 NHS Ester

This protocol provides a general procedure for labeling proteins with Sulfo-Cyanine5.5 NHS ester. Optimization may be required for specific proteins and applications.

### Materials:

- Protein of interest
- Sulfo-Cyanine5.5 NHS ester
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
- Anhydrous dimethyl sulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification column (e.g., Sephadex G-25)
- Storage Buffer (e.g., PBS)

### Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
  - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction. If necessary, perform buffer exchange into the Reaction Buffer.
- Prepare the Sulfo-Cy5.5 NHS Ester Stock Solution:
  - Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.
  - Vortex briefly to ensure complete dissolution.

- Labeling Reaction:
  - Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10:1 to 20:1 molar ratio of dye to protein is a good starting point for antibodies).
  - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
  - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Alternatively, the reaction can be incubated overnight at 4°C.
- Quenching the Reaction (Optional):
  - To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
  - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
  - Remove the unreacted dye and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
  - Collect the colored fractions containing the labeled protein.
  - Alternatively, dialysis can be used for purification.
- Characterization of the Conjugate:
  - Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~675 nm (the absorbance maximum of Sulfo-Cy5.5). The optimal DOL for most antibodies is between 2 and 10.

**\*\*Calculation of Degree**

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